Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride

Catalog No.
S14298936
CAS No.
57645-37-1
M.F
C20H27Cl2N3O2
M. Wt
412.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4...

CAS Number

57645-37-1

Product Name

Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride

IUPAC Name

[4-[(1-benzylpiperidin-1-ium-4-yl)carbamoyl]-3-methoxyphenyl]azanium;dichloride

Molecular Formula

C20H27Cl2N3O2

Molecular Weight

412.3 g/mol

InChI

InChI=1S/C20H25N3O2.2ClH/c1-25-19-13-16(21)7-8-18(19)20(24)22-17-9-11-23(12-10-17)14-15-5-3-2-4-6-15;;/h2-8,13,17H,9-12,14,21H2,1H3,(H,22,24);2*1H

InChI Key

GUSCUQNRSKOYOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[NH3+])C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3.[Cl-].[Cl-]

Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride is a chemical compound characterized by its complex structure, which includes a benzamide core substituted with a methoxy group and an amino group, as well as a piperidine moiety. The molecular formula for this compound is C19H24Cl2N2O2, and it features two hydrochloride groups that enhance its solubility in water. This compound is notable for its potential pharmacological applications, particularly in the fields of psychiatry and gastroenterology.

The chemical behavior of benzamide derivatives typically involves nucleophilic substitutions, acylation reactions, and coupling reactions. The presence of the amino and methoxy groups allows for various modifications. For example:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  • Acylation: The benzamide structure can undergo acylation to form new derivatives.
  • Coupling Reactions: The piperidine ring can participate in coupling reactions to create more complex structures.

These reactions are crucial for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Benzamide derivatives exhibit a range of biological activities. This specific compound has shown promise in:

  • Psychiatric Disorders: It may have applications in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems.
  • Gastrointestinal Motility: Similar compounds have been reported to stimulate gastrointestinal motility, which could be beneficial for treating disorders like gastroparesis.
  • Anti-emetic Properties: Some benzamide derivatives are known to possess anti-emetic properties, making them useful in managing nausea and vomiting.

The synthesis of benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride typically involves several steps:

  • Formation of the Benzamide Core: Starting from an appropriate aniline derivative, the benzamide core is formed through acylation with benzoic acid or its derivatives.
  • Introduction of the Methoxy Group: This can be achieved through methylation using reagents like dimethyl sulfate or methyl iodide.
  • Piperidine Ring Formation: The piperidine moiety is introduced via cyclization reactions involving suitable precursors.
  • Salt Formation: Finally, the dihydrochloride salt is obtained by treating the base form of the compound with hydrochloric acid.

These steps may vary depending on the specific synthetic route chosen.

Benzamide derivatives are primarily explored for their therapeutic potential in:

  • Pharmaceutical Development: As candidates for drugs targeting psychiatric disorders and gastrointestinal issues.
  • Research Tools: In studies investigating receptor interactions and biological pathways related to their pharmacological effects.
  • Chemical Probes: For understanding the mechanisms of action of similar compounds in biological systems.

Interaction studies are essential for understanding how benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride interacts with various biological targets. These studies often focus on:

  • Receptor Binding Affinity: Evaluating how well the compound binds to specific receptors (e.g., serotonin receptors).
  • Enzyme Inhibition: Investigating whether the compound inhibits enzymes that play roles in metabolic pathways.
  • Synergistic Effects: Assessing how this compound interacts with other drugs to enhance or diminish their effects.

Such studies contribute significantly to drug development processes by elucidating mechanisms of action and potential side effects.

Similar Compounds: Comparison

Several compounds share structural similarities with benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
4-Amino-5-chloro-2-methoxy-N-(1-methyl-piperidin-4-yl)-benzamideC14H20ClN3O2Chlorine substitution enhances potency
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamideC20H26FN2OFluorine enhances lipophilicity
N,N-Diethyl-2-[2-(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamineC20H30N2O2Benzimidazole core offers different pharmacological properties

These compounds illustrate variations in substitution patterns that can influence their biological activity and therapeutic potential. Each compound's unique features contribute to its distinct pharmacological profile.

Multi-Step Synthetic Route Design

The synthesis of this compound typically begins with the preparation of 4-amino-2-methoxybenzoic acid, a key building block. As demonstrated in , substituted aromatic acids are converted to acyl chlorides via refluxing with thionyl chloride (SOCl₂) for three hours. The resulting acyl chloride is then condensed with methyl 4-amino-2-methoxybenzoate in dimethylformamide (DMF) using triethylamine as a base, yielding intermediate esters (5a–g in ). Subsequent hydrolysis of these esters under basic conditions generates carboxylic acid intermediates (6a–g), which undergo amidation with 3-(1H-benzimidazol-2-yl)-4-chloroaniline to form the benzamide core.

An alternative route described in avoids benzoyl chloride by reacting benzoic acid directly with phosphorus oxychloride (POCl₃) in a tetrahydrofuran (THF)-ethyl acetate mixed solvent system. This method achieves >85% yield and >98.5% purity, highlighting the importance of solvent selection in minimizing side reactions. For the piperidine-benzyl moiety, details the use of 4-methylpiperidine derivatives, where the amino group is protected during coupling reactions to prevent undesired nucleophilic attacks.

Key Intermediate Synthesis Strategies

The synthesis of 4-amino-2-methoxybenzoic acid (CAS 2486-80-8) is critical. As reported in and , this intermediate is synthesized via nitration followed by selective reduction or direct amination of 2-methoxybenzoic acid. Its crystalline structure (melting point: 149–153°C) and solubility in chloroform, dichloromethane, and methanol make it suitable for further functionalization.

The piperidine-benzyl intermediate is prepared through a cyclization strategy. In , 2-chloro-5-nitrobenzonitrile reacts with ammonium chloride in the presence of sodium alkoxide to form amidine hydrochloride (7), which undergoes cyclization with 2-bromoacetophenone to yield an imidazole intermediate (8). Reduction of the nitro group using stannous chloride in acidic ethanol produces the primary amine (9), which is subsequently coupled with the benzamide core.

Functional Group Protection-Deprotection Schemes

Protection of the amine group in the piperidine ring is essential to prevent side reactions during coupling. In , the amino group is temporarily converted to an azido group, which is later reduced to the free amine after coupling with the benzamide moiety. Similarly, the methyl ester in methyl 4-amino-2-methoxybenzoate (from ) serves as a protecting group for the carboxylic acid, which is hydrolyzed to the free acid under basic conditions prior to amidation.

Triethylamine plays a dual role in these reactions: it neutralizes HCl generated during acyl chloride formation and deprotonates the amine to facilitate nucleophilic attack. Deprotection steps often involve acidic or basic hydrolysis, with careful pH control to avoid degradation of sensitive functional groups.

Stereochemical Control in Piperidine-Benzyl Coupling

Stereochemical integrity at the piperidine-benzyl junction is critical for biological activity. Molecular docking studies in reveal that the piperidine nitrogen forms a hydrogen bond with tryptophan-279 in acetylcholinesterase, analogous to the interaction observed in donepezil. To preserve this interaction, the coupling reaction between the benzamide and piperidine-benzyl intermediates must maintain the correct stereochemistry.

In , the use of DMF as a polar aprotic solvent ensures optimal solubility of intermediates, while room-temperature reactions minimize racemization. The patent in further specifies that the coupling of 4-amino-2-methoxybenzamide with 1-benzylpiperidin-4-amine is conducted under inert atmosphere to prevent oxidation of the amine group, which could lead to stereochemical scrambling.

Salt Formation and Dihydrochloride Stabilization

Conversion of the free base to the dihydrochloride salt enhances stability and solubility. As described in , the hydrochloride salt of N-(1-benzylpiperidin-4-yl)benzamide is formed by treating the free base with hydrochloric acid in an ethanol-water mixture. For the dihydrochloride derivative, two equivalents of HCl are required, with careful control of pH to avoid over-acidification.

Crystallization conditions significantly impact salt stability. In , cooling the reaction mixture to 0–5°C promotes the formation of uniform crystals, while washing with saturated sodium chloride removes residual acids. The final product is typically dried under vacuum to prevent hygroscopic degradation.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

411.1480325 g/mol

Monoisotopic Mass

411.1480325 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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